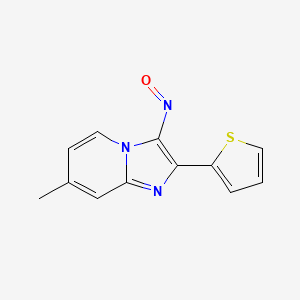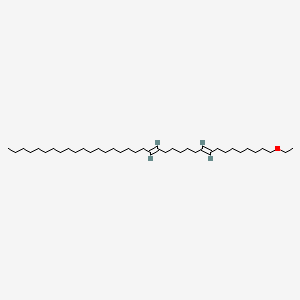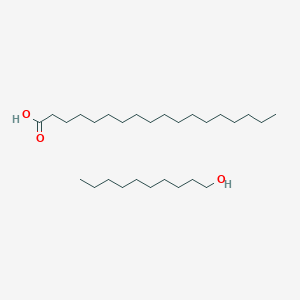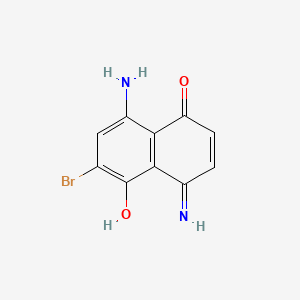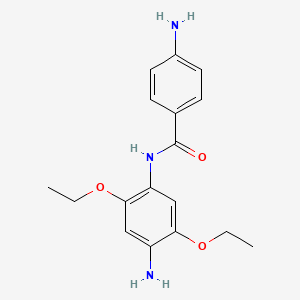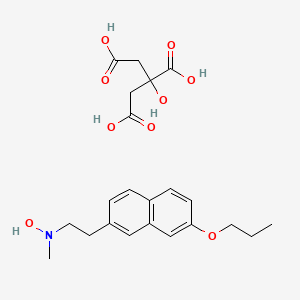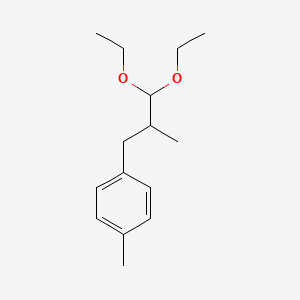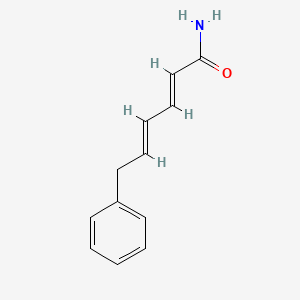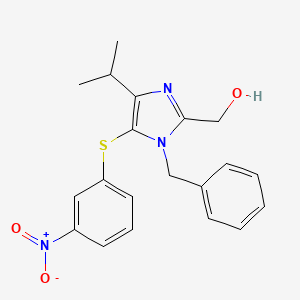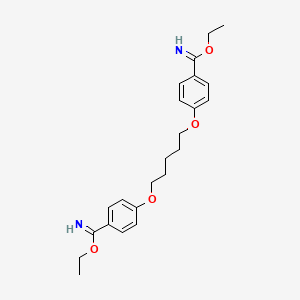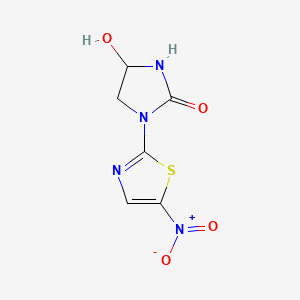
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide is a complex organic compound that belongs to the class of salicylamides. Salicylamides are derivatives of salicylic acid and are known for their diverse pharmacological properties. This particular compound is characterized by the presence of a cyclohexyl ring with three methyl groups and an aminomethyl group, which is attached to a salicylamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide typically involves the amidation of salicylic acid derivatives. One common method includes the reaction of a C4 or higher alkyl ester of salicylic acid with an amine, such as monoalkylamines or dialkylamines, in the presence of an alcohol solvent . The reaction is often catalyzed by acids like sulfuric acid or sulfonic acid to yield the desired salicylamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process that ensures high yield and purity. The process generally includes the protection and activation of the salicylic acid derivative, followed by amidation and subsequent deprotection steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with cellular signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Salicylamide: A simpler derivative of salicylic acid with similar analgesic and anti-inflammatory properties.
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)benzamide: A structurally similar compound with a benzamide moiety instead of a salicylamide moiety.
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)acetamide: Another related compound with an acetamide group.
Uniqueness
N-(3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)salicylamide is unique due to its specific structural features, such as the presence of a cyclohexyl ring with three methyl groups and an aminomethyl group. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94349-39-0 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-3,5,5-trimethylcyclohexyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)8-12(9-17(3,10-16)11-18)19-15(21)13-6-4-5-7-14(13)20/h4-7,12,20H,8-11,18H2,1-3H3,(H,19,21) |
InChI Key |
ZRHYJVFRWFDYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)NC(=O)C2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


